1-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase and tyrosine kinase, which are crucial for cell division and proliferation . This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
1-(4-(1H-PYRROL-1-YL)PHENYL)-1H-PYRROLE: Shares the pyrrole moiety but lacks the sulfonamide group.
N-ARYLSULFONYL-3-ACETYLINDOLE: Contains a sulfonamide group but has an indole ring instead of a pyrazole ring.
Uniqueness: 1-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-methyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-13(18-23(21,22)16-11-17-19(2)12-16)14-6-5-7-15(10-14)20-8-3-4-9-20/h3-13,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSXSCGRXAWHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)NS(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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